3-Mercapto-2-methylpenta-1-ol

Odor threshold Sensory evaluation Homologous series

3-Mercapto-2-methylpenta-1-ol (also referred to as 3-mercapto-2-methylpentan-1-ol) is a sulfur-containing organic compound with the molecular formula C6H14OS, recognized for its potent alliaceous aroma. First isolated and identified from raw onions in 2000, it is classified as a food flavoring agent with FEMA number 3996 and JECFA number 1291.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 227456-27-1
Cat. No. B1231248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-2-methylpenta-1-ol
CAS227456-27-1
Synonyms3-mercapto-2-methylpentan-1-ol
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCCC(C(C)CO)S
InChIInChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
InChIKeyHABNNYNSJFKZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in organic solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-2-methylpenta-1-ol (CAS 227456-27-1): A Sulfur-Containing Flavor Compound with Well-Characterized Sensory Properties


3-Mercapto-2-methylpenta-1-ol (also referred to as 3-mercapto-2-methylpentan-1-ol) is a sulfur-containing organic compound with the molecular formula C6H14OS, recognized for its potent alliaceous aroma [1]. First isolated and identified from raw onions in 2000, it is classified as a food flavoring agent with FEMA number 3996 and JECFA number 1291 [2][3]. The compound is characterized by a thiol functional group at the 3-position and a primary alcohol at the 1-position, existing as a racemic mixture with two stereocenters that give rise to distinct sensory properties across its stereoisomers [4].

Why Generic Substitution of 3-Mercapto-2-methylpenta-1-ol with Similar Sulfur-Containing Flavor Compounds Is Scientifically Unjustified


3-Mercapto-2-methylpenta-1-ol exhibits a unique combination of structural, stereochemical, and receptor-level properties that preclude functional interchangeability with structurally similar sulfur-containing flavor compounds. The compound possesses two stereocenters that produce four distinct stereoisomers with measurably different sensory properties, including divergent odor thresholds and descriptors [1]. Furthermore, among a homologous series of 3-mercapto-2-methylalkan-1-ols, this specific chain-length variant demonstrates the lowest odor threshold and is the sole compound within the series classified as a key food odorant [2]. At the receptor level, OR2M3—the only human odorant receptor responsive to this compound—exhibits exceptional specificity, responding exclusively to 3-mercapto-2-methylpenta-1-ol among 190 tested key food odorants [3]. These differentiating characteristics are quantitatively defined in the evidence below and directly impact formulation performance and reproducibility.

Quantitative Differentiation Evidence for 3-Mercapto-2-methylpenta-1-ol: Odor Threshold, Stereochemical Dependence, Receptor Specificity, and Processing Yield


Lowest Odor Threshold Among Homologous 3-Mercapto-2-methylalkan-1-ols Defines Unmatched Potency

Within the homologous series of 3-mercapto-2-methylalkan-1-ols, 3-mercapto-2-methylpenta-1-ol demonstrates the lowest odor threshold and is uniquely classified as the only key food odorant in this series [1]. The compound is perceived at concentrations as low as 0.5 ppb with descriptors including pleasant meat broth, sweaty, onion, and leek-like odor [2]. This threshold position is not shared by other chain-length variants in the homologous series, which exhibit logarithmically higher detection thresholds [1].

Odor threshold Sensory evaluation Homologous series Key food odorant

Stereoisomer-Dependent Odor Thresholds and Descriptors Demand Controlled Isomeric Composition for Reproducible Formulations

3-Mercapto-2-methylpenta-1-ol contains two stereocenters, yielding four distinct stereoisomers that exhibit quantifiable differences in sensory properties [1]. All four stereoisomers were stereo- and enantioselectively synthesized, and their odor thresholds in air and water were determined, revealing perceptible differences in both odor quality and intensity across the stereoisomers [1]. This stereochemical dependence stands in contrast to achiral sulfur compounds or single-stereocenter thiols, where sensory properties are uniform regardless of sourcing method.

Stereochemistry Enantioselective synthesis Odor threshold Sensory properties

Exclusive Activation of Human Odorant Receptor OR2M3 Confers Unique Perceptual Specificity Absent in Structural Analogs

Among 190 key food odorants tested against 391 human odorant receptors, OR2M3 responded exclusively to 3-mercapto-2-methylpenta-1-ol [1]. This receptor exhibits a half-maximal effective concentration (EC50) at submicromolar concentrations for this compound [1]. Notably, neither the Denisovan variant of OR2M3 nor the closest OR2M3 homologs from five other species responded to this compound [1]. This degree of receptor-level exclusivity has not been reported for structurally similar thiols such as 3-mercaptohexanol or 4-mercapto-4-methyl-2-pentanone.

Olfactory receptor OR2M3 GPCR Structure-odor relationship

Higher Molecular Docking Binding Affinity to OR2M3 Compared to 3-Mercapto-2-methylbutan-1-ol

Molecular docking simulations demonstrate that 3-mercapto-2-methylpenta-1-ol exhibits higher binding affinity to the human olfactory receptor OR2M3 compared to its one-carbon shorter homolog 3-mercapto-2-methylbutan-1-ol [1]. The binding energy difference provides a computational rationale for the observed lower odor threshold of the pentanol derivative relative to its butanol analog.

Molecular docking Binding affinity OR2M3 Computational chemistry

Dramatic Processing-Induced Concentration Increase Provides Unique Formulation Flexibility

The concentration of 3-mercapto-2-methylpenta-1-ol increases substantially during onion processing, rising from 8–32 µg/kg in raw onions to 34–246 µg/kg in sliced, stored (50 min), and cooked onions, and exceeding 1200 µg/kg in steam-distilled extracts [1]. This processing-dependent generation from unknown precursors [1] is a property not documented for other common sulfur flavor compounds such as 3-mercaptohexanol, which is typically present at relatively stable concentrations in its source matrices. Notably, the compound is absent in garlic and bear's garlic despite their high alliin/allicin content, but is present in chives, scallions, and leek [1].

Food processing Precursor chemistry Stable isotope dilution assay Flavor generation

Inhibition of Peroxynitrite-Mediated Cellular Toxicity Demonstrates Bioactivity Independent of Flavor Function

3-Mercapto-2-methylpenta-1-ol exhibits inhibitory activity against peroxynitrite-mediated cellular toxicity, tyrosine nitration, and α1-antiproteinase inactivation [1]. This bioactivity profile has been specifically documented for this compound isolated from Allium cepa [1]. While many sulfur-containing food compounds exhibit antioxidant properties, the specific peroxynitrite-scavenging activity of this molecule has been independently characterized and may offer differentiation in applications where additional functional benefits are valued.

Cellular toxicity Peroxynitrite Bioactivity Antioxidant

Validated Application Scenarios for 3-Mercapto-2-methylpenta-1-ol Based on Quantitative Evidence


High-Potency Savory Flavor Formulations Requiring Sub-ppb Odor Impact

3-Mercapto-2-methylpenta-1-ol is optimally deployed in savory flavor formulations where a meat-broth, onion, and leek-like odor profile is required at extremely low usage levels. The compound's odor threshold of 0.5 ppb [1] enables formulators to achieve pronounced alliaceous character without introducing off-notes associated with higher-concentration alternatives. This is particularly relevant for clean-label or cost-sensitive formulations where minimizing the number of flavor components is advantageous. The compound's unique activation of OR2M3 [2] ensures perceptual specificity that alternative thiols cannot replicate.

Processed Onion and Allium Flavor Reconstitution with Tunable Intensity

Given the well-characterized concentration range of this compound in raw onions (8–32 µg/kg) and cooked onions (34–246 µg/kg) [3], flavorists can calibrate dosage to precisely mimic the aroma profile of fresh-cut, stored, or thermally processed onion products. The compound's absence in garlic [3] makes it particularly valuable for onion-specific flavor reconstitution where cross-contamination with garlic notes must be avoided. The documented formation from precursors during cutting and cooking [3] provides a scientific basis for formulating 'process-authentic' flavors.

Stereodefined Flavor Ingredient for Premium or Proprietary Formulations

The stereoisomer-dependent sensory properties of 3-mercapto-2-methylpenta-1-ol [4] create opportunities for premium or proprietary flavor formulations that leverage specific stereochemical compositions. Procurement of enantiopure or stereoenriched material can yield differentiated sensory profiles not achievable with standard racemic mixtures, providing a competitive advantage in markets where flavor uniqueness commands premium pricing. This application requires specification of isomeric composition and appropriate analytical verification.

Molecular Interaction Studies and Olfactory Receptor Research

The exclusive activation of OR2M3 by 3-mercapto-2-methylpenta-1-ol among 190 tested key food odorants [2] positions this compound as a critical tool compound for olfactory receptor research, structure-odor relationship studies, and GPCR ligand screening. The higher binding affinity to OR2M3 compared to the butanol homolog (17.15 kJ/mol vs. 14.64 kJ/mol) [5] provides a computational and experimental foundation for investigating molecular determinants of odorant-receptor recognition.

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